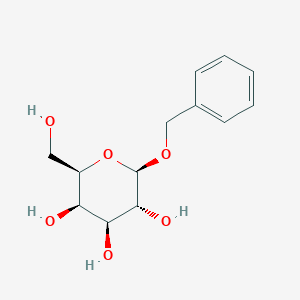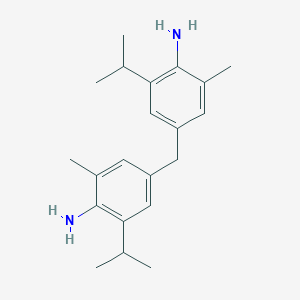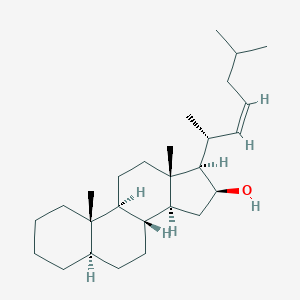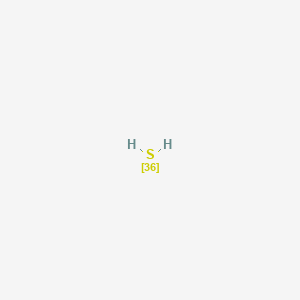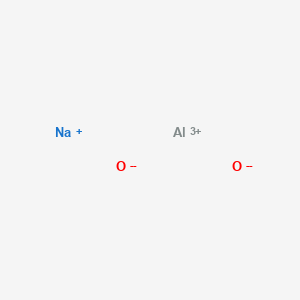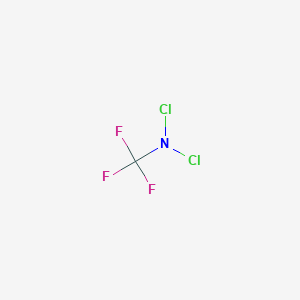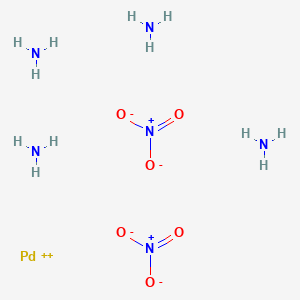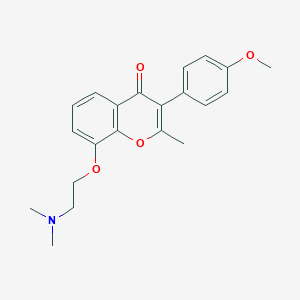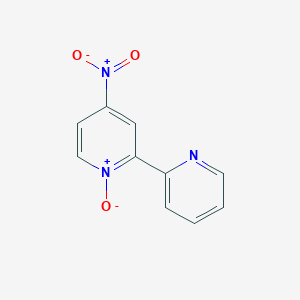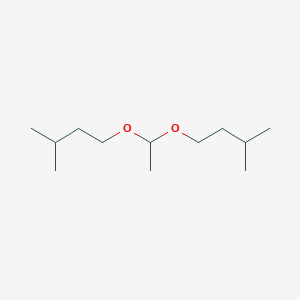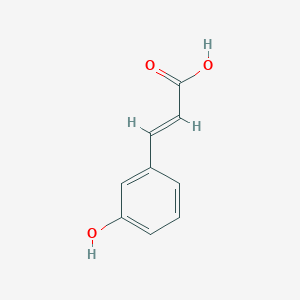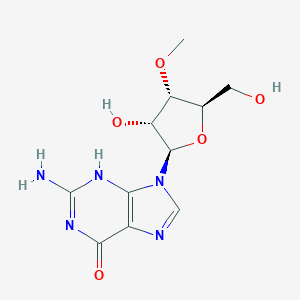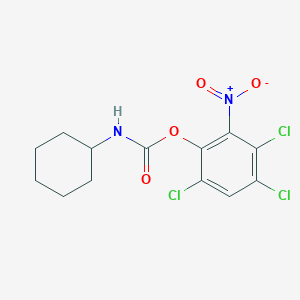
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and eventually death of the organism.
Effets Biochimiques Et Physiologiques
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. Physiologically, it can cause a range of symptoms such as muscle weakness, respiratory distress, and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate in lab experiments is its ability to selectively target insects, weeds, and fungi without harming other organisms. This makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. However, one limitation is its potential toxicity to humans and other animals, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate. One direction is to investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control. Additionally, research could be conducted on the environmental impact of the compound and its potential effects on non-target organisms.
Conclusion:
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively target insects, weeds, and fungi without harming other organisms makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. Further research is needed to explore its potential as an anticancer agent and to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control.
Méthodes De Synthèse
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate can be synthesized by reacting 2-nitro-3,4,6-trichlorophenol with cyclohexyl isocyanate. The reaction can be carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting compound is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been widely used in scientific research due to its potential applications in various fields. It has been studied as an insecticide, herbicide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. It has also been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells.
Propriétés
Numéro CAS |
14572-54-4 |
|---|---|
Nom du produit |
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate |
Formule moléculaire |
C13H13Cl3N2O4 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
(3,4,6-trichloro-2-nitrophenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H13Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,19) |
Clé InChI |
JLQMCSGWCSRKSC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Autres numéros CAS |
14572-54-4 |
Synonymes |
Cyclohexylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



